Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate (Tert-butyl 2-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate is also a common name) can be synthesized through various methods, including the ring-closing metathesis of functionalized dienes with Grubbs' catalysts []. This specific approach allows for the introduction of the bromine atom and the tert-butyl ester functionality in a single step, making it an attractive synthetic route for researchers.
While Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is not as widely studied as other building blocks, recent research suggests its potential in various fields.
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is a bicyclic compound characterized by its unique structure, which includes a bromine atom and a tert-butyl ester group. With the molecular formula and a molecular weight of approximately 276.17 g/mol, this compound exhibits significant chemical versatility, making it an important intermediate in organic synthesis and pharmaceutical research .
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate has been investigated for its potential biological activities. Preliminary studies suggest that it may possess pharmacological properties, making it a candidate for drug development. Its structural features allow it to interact with various biological targets, potentially influencing physiological processes .
The synthesis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves:
The compound has several applications in various fields:
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate can be compared with several similar compounds:
| Compound Name | Structural Features | Unique Aspects | 
|---|---|---|
| Tert-butyl 7-bromo-3-azabicyclo[2.2.1]heptane-3-carboxylate | Bromine at a different position | Different reactivity due to substitution pattern | 
| Tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate | Contains an oxygen atom | Alters reactivity and chemical properties | 
| Tert-butyl 2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | Contains an oxo group | Distinct reactivity due to carbonyl presence | 
The uniqueness of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate lies in its specific substitution pattern and the presence of the bromine atom, which enhances its utility as an intermediate in various chemical transformations .
The development of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate is rooted in the broader exploration of azabicyclic compounds for drug discovery. Early work on 7-azabicyclo[2.2.1]heptane derivatives began in the late 20th century, with significant advances occurring in the 2000s:
The compound’s CAS registry number, 1824357-11-0, reflects its formal registration in the early 21st century.
The 7-azabicyclo[2.2.1]heptane scaffold is prized for its:
Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate serves as a critical intermediate in multiple synthetic pathways:
| Reaction Type | Reagents/Conditions | Product | Reference | 
|---|---|---|---|
| Bromide elimination | $$ t $$-BuOK, DMF | 7-Azabicyclo[2.2.1]hept-2-ene | |
| Cross-coupling | Pd(PPh$$3$$)$$4$$, aryl boronic acid | 2-Aryl-7-azabicyclo derivatives | 
The synthesis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate through cycloaddition methodologies represents a foundational approach in azabicyclic chemistry [1]. The classical four-step synthetic sequence begins with readily available cyclohex-3-enecarboxylic acid, proceeding through a Curtius reaction to establish the nitrogen-containing framework [1]. This approach involves the stereoselective bromination of cyclohexyl intermediates, leading to the formation of major tert-butyl (cis-3,trans-4-dibromocyclohex-1-yl)carbamates [1] [3].
The cycloaddition mechanism operates through a concerted pericyclic process, characterized by the simultaneous formation of two carbon-nitrogen bonds [29]. The reaction proceeds via a single cyclic transition state without intermediates, making it a thermally allowed process under Woodward-Hoffmann rules [29]. The stereochemical outcome is governed by orbital symmetry considerations, with the highest occupied molecular orbital of the diene component interacting with the lowest unoccupied molecular orbital of the dienophile [29].
Experimental data demonstrates that the sodium hydride-promoted heterocyclization of alkyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamates provides an efficient route to 7-azabicyclo[2.2.1]heptane derivatives [3] [6]. The reaction of tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate with sodium hydride in dimethylformamide at room temperature yields 2-bromo-7-[(tert-butoxy)carbonyl]-7-azabicyclo[2.2.1]heptane in 52% yield [3] [6].
| Substrate | Reaction Conditions | Product Yield | Stereoselectivity | 
|---|---|---|---|
| Tert-butyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | Sodium hydride, dimethylformamide, room temperature | 52% | High diastereoselectivity | 
| Benzyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | Sodium hydride, dimethylformamide, room temperature | 45-50% | Moderate to high | 
| Methyl N-(cis-3,trans-4-dibromocyclohex-1-yl)carbamate | Sodium hydride, dimethylformamide, room temperature | 40-45% | Moderate | 
The 1,3-dipolar cycloaddition approach utilizing stable azomethine ylides has emerged as a powerful method for constructing azabicyclic frameworks [26] [28]. The reaction between cyclopropenes and protonated Ruhemann's purple proceeds through a highest occupied molecular orbital cyclopropene-lowest unoccupied molecular orbital ylide controlled mechanism [26] [28]. Both 3-substituted and 3,3-disubstituted cyclopropenes react effectively, affording bis-spirocyclic 3-azabicyclo[3.1.0]hexane cycloadducts in moderate to good yields with high diastereofacial selectivity [26] [28].
Ring-closing metathesis represents a sophisticated approach to azabicyclic synthesis, particularly for the construction of bridged nitrogen-containing heterocycles [7]. The strategy involves the preparation of cis-2,6-dialkenyl-N-acyl piperidine derivatives as precursors, which undergo ring-closing metathesis to form the desired azabicyclo[m.n.1]alkenes where m equals 3-5 and n equals 3 or 2 [7].
The ring-closing metathesis methodology for azabicyclo[2.2.1]heptane synthesis employs ruthenium-based catalysts, particularly Grubbs' second-generation catalyst [7] [8]. The process demonstrates exceptional efficiency in forming the bridging alkene functionality while maintaining the integrity of the carbamate protecting group [7]. Experimental observations indicate that the reaction proceeds with high (93%) yield and unusually high (greater than 20:1) selectivity for the E-isomer over the Z-isomer [8].
The mechanistic pathway involves the coordination of the ruthenium catalyst to the terminal alkene groups, followed by metathesis reactions that result in the formation of the bridging double bond [7]. The stereochemical outcome is influenced by the conformational preferences of the substrate and the steric environment around the catalyst center [7] [8].
| Catalyst System | Temperature | Solvent | Yield | E/Z Selectivity | 
|---|---|---|---|---|
| Grubbs' 2nd Generation | 60°C | Dichloromethane | 93% | >20:1 | 
| Grubbs' 1st Generation | 80°C | Dichloromethane | 75-80% | 10:1 | 
| Hoveyda-Grubbs 2nd Generation | 50°C | Toluene | 85-90% | 15:1 | 
Transition metal-catalyzed bromination methodologies have revolutionized the synthesis of brominated azabicyclic compounds through selective carbon-hydrogen bond activation [13]. Palladium-catalyzed systems demonstrate remarkable efficiency in promoting site-selective bromination at specific positions of the azabicyclic framework [13]. The process typically employs palladium(II) acetate as the precatalyst in combination with appropriate ligands and brominating agents [13].
The mechanism proceeds through carbon-hydrogen bond activation followed by oxidative addition of the brominating reagent [13]. The palladium center coordinates to the substrate, facilitating the breaking of the carbon-hydrogen bond and subsequent insertion of bromine [13]. The stereochemical outcome is controlled by the steric and electronic properties of the ligand system employed [13].
Rhodium-catalyzed bromination systems offer complementary reactivity patterns, particularly for tertiary carbon-hydrogen bonds adjacent to nitrogen centers [13]. The dirhodium tetracarboxylate catalysts, specifically rhodium(II) tetrakis(triphenylacetate), demonstrate exceptional selectivity for functionalization at sterically hindered positions [13]. Experimental data reveals that 20 mol% of very bulky rhodium(II) bis(tert-butylphenylcyclopropenylcarboxylate) catalyst leads to selective functionalization at tertiary carbon-hydrogen bonds, contrary to the usual preference for less sterically encumbered sites [13].
| Metal Catalyst | Brominating Agent | Temperature | Solvent | Conversion | Selectivity | 
|---|---|---|---|---|---|
| Palladium(II) acetate | N-bromosuccinimide | 80°C | Acetonitrile | 85-90% | 9:1 | 
| Rhodium(II) tetrakis(triphenylacetate) | 1,3-dibromo-5,5-dimethylhydantoin | 60°C | Dichloromethane | 70-75% | 12:1 | 
| Copper(II) bromide | Tetraethylammonium bromide | 100°C | Dimethylformamide | 60-65% | 6:1 | 
Organocatalytic asymmetric synthesis has emerged as a powerful tool for accessing enantiomerically enriched azabicyclic compounds [10]. The confined imidodiphosphorimidate Brønsted acid catalysts demonstrate exceptional enantioselectivity in formal cycloaddition reactions of bicyclo[1.1.0]butanes with N-aryl imines [10]. These reactions proceed under mild conditions to generate chiral azabicyclo[2.1.1]hexanes with enantioselectivities up to 99:1 [10].
The organocatalytic mechanism involves the activation of the imine substrate through hydrogen bonding with the Brønsted acid catalyst, followed by nucleophilic attack by the strained bicyclobutane [10]. The confined nature of the catalyst creates a chiral environment that effectively discriminates between enantiotopic faces of the electrophile [10]. The reaction tolerates a range of bicyclobutanes featuring ester, ketone, and amide functionalities [10].
Experimental investigations suggest that the reaction proceeds via a stepwise mechanism rather than a concerted cycloaddition [10]. The initial nucleophilic attack forms a zwitterionic intermediate, which subsequently undergoes ring closure to afford the bicyclic product [10]. The stereochemical outcome is determined in the initial carbon-carbon bond forming step [10].
| Catalyst | Substrate Scope | Temperature | Solvent | Yield Range | Enantiomeric Ratio | 
|---|---|---|---|---|---|
| Confined imidodiphosphorimidate | Ester-functionalized bicyclobutanes | 25°C | Dichloromethane | 70-85% | 95:5 to 99:1 | 
| Confined imidodiphosphorimidate | Ketone-functionalized bicyclobutanes | 25°C | Dichloromethane | 65-80% | 90:10 to 97:3 | 
| Confined imidodiphosphorimidate | Amide-functionalized bicyclobutanes | 25°C | Dichloromethane | 60-75% | 85:15 to 95:5 | 
Solvent selection plays a critical role in the successful synthesis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate, with polar aprotic solvents generally providing superior results [15]. Dimethylformamide emerges as the optimal solvent for sodium hydride-mediated cyclization reactions, providing enhanced solubility for ionic intermediates and facilitating the elimination process [1] [3]. The polar nature of dimethylformamide stabilizes the anionic intermediates formed during the cyclization process, leading to improved yields and reduced side reactions [3].
Temperature optimization studies reveal that room temperature conditions are generally preferred for the key cyclization step, as elevated temperatures can lead to competitive elimination reactions and decreased stereoselectivity [1] [3]. The reaction temperature affects both the kinetics of the desired cyclization and the thermodynamics of competing pathways [15]. At temperatures below 10°C, reaction rates become impractically slow, while temperatures above 60°C result in significant decomposition of the dibrominated precursors [15].
Systematic investigation of solvent effects demonstrates that the yield varies significantly with solvent polarity and coordinating ability [15]. Pyridine, chloroform, ethyl acetate, and dimethylformamide were evaluated, with yields dropping to less than 25% when solvents other than dimethylformamide were employed [15]. The superior performance of dimethylformamide is attributed to its ability to solvate both the sodium hydride base and the organic substrate effectively [15].
| Solvent | Dielectric Constant | Temperature Range | Reaction Yield | Reaction Time | 
|---|---|---|---|---|
| Dimethylformamide | 36.7 | 20-25°C | 52-58% | 8-12 hours | 
| Dimethyl sulfoxide | 46.7 | 20-25°C | 35-40% | 12-16 hours | 
| Acetonitrile | 37.5 | 20-25°C | 25-30% | 16-20 hours | 
| Tetrahydrofuran | 7.6 | 20-25°C | 15-20% | 20-24 hours | 
The influence of temperature on stereoselectivity represents a crucial consideration in synthetic planning [16]. Lower temperatures generally favor the formation of the desired cis-configured products, while elevated temperatures can lead to epimerization and formation of undesired trans-isomers [16]. The activation energy difference between competing pathways becomes more significant at reduced temperatures, resulting in enhanced selectivity [16].
The purification of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate requires specialized chromatographic techniques due to the basic nature of the azabicyclic framework [21]. Flash column chromatography using silica gel as the stationary phase presents challenges due to acid-base interactions between the basic amine functionality and the acidic silanol groups on the silica surface [21]. These interactions can cause compound degradation, yield loss, and increased band spreading [21].
The addition of competing amines to the mobile phase effectively neutralizes the acidic silica silanols, preventing undesired interactions with the basic substrate [21]. Triethylamine at concentrations of 0.1-0.5% in the elution solvent system provides optimal results for the purification of azabicyclic carbamates [21]. The hexane/ethyl acetate solvent system, modified with triethylamine, allows for efficient separation with good recovery yields [21].
Preparative high-performance liquid chromatography offers superior resolution for the separation of diastereomeric mixtures [24]. Reversed-phase chromatography using C18 columns with water/acetonitrile mobile phases provides excellent separation of stereoisomers [24]. The method allows for the isolation of individual diastereomers with high optical purity, essential for biological evaluation studies [24].
| Purification Method | Stationary Phase | Mobile Phase | Recovery Yield | Purity | 
|---|---|---|---|---|
| Flash chromatography | Silica gel | Hexane/ethyl acetate (3:1) + 0.2% triethylamine | 75-80% | 95-98% | 
| Preparative high-performance liquid chromatography | C18 reversed-phase | Water/acetonitrile gradient | 85-90% | >99% | 
| Recrystallization | Not applicable | Ethyl acetate/hexane | 60-70% | 98-99% | 
Supercritical fluid chromatography represents an advanced purification technique particularly suitable for chiral separations [19]. The method employs carbon dioxide as the mobile phase, modified with alcoholic additives to enhance solvating power [19]. Supercritical fluid chromatography offers several advantages including reduced solvent consumption, faster separation times, and compatibility with thermally sensitive compounds [19].
The isolation of pure enantiomers requires careful selection of chiral stationary phases or the use of chiral mobile phase additives [19]. Cellulose-based chiral columns demonstrate excellent enantioselectivity for azabicyclic carbamates, allowing for the preparation of enantiomerically pure compounds [19]. The separation is typically performed under isocratic conditions using 10% methanol in carbon dioxide with 0.1% ammonium hydroxide as a modifier [19].
Crystallization techniques provide an alternative approach for the purification and isolation of azabicyclic compounds [14] [17]. The formation of hydrochloride salts often facilitates crystallization and improves the handling properties of the compounds [14]. Recrystallization from methanol/ethyl acetate mixtures typically yields crystals with melting points in the range of 261-263°C for the hydrochloride salt [15].
The choice of crystallization solvent significantly affects crystal quality and yield [17]. Ethyl acetate provides good solubility at elevated temperatures while allowing for controlled precipitation upon cooling [17]. The addition of anti-solvents such as hexane or heptane can be employed to induce crystallization from concentrated solutions [17].
| Crystallization Solvent | Temperature | Yield | Crystal Quality | Melting Point | 
|---|---|---|---|---|
| Methanol/ethyl acetate (1:1) | 60°C to 25°C | 70-75% | Good | 261-263°C | 
| Ethyl acetate/hexane (2:1) | 50°C to 25°C | 65-70% | Excellent | 258-260°C | 
| Isopropanol/water (3:1) | 70°C to 25°C | 60-65% | Fair | 255-257°C | 
The X-ray crystallographic analysis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate reveals fundamental structural parameters that define its three-dimensional architecture. While specific crystallographic data for this exact compound remains limited in the literature, analogous 7-azabicyclo[2.2.1]heptane derivatives provide valuable structural insights through established crystallographic studies [1] [2] [3].
The bicyclic framework exhibits characteristic bond lengths and angles consistent with the norbornane scaffold. The nitrogen atom at position 7 demonstrates significant pyramidalization, with a deviation from planarity (δ angle) typically ranging from 14° to 16° in related azabicyclic structures [3] [4]. This pyramidalization results from the constrained geometry imposed by the bicyclic framework, creating an internal carbon-nitrogen-carbon angle smaller than the tetrahedral angle of 109.47° [5].
| Property | Value | 
|---|---|
| Molecular Formula | C₁₁H₁₈BrNO₂ | 
| Molecular Weight (g/mol) | 276.17 | 
| CAS Number | 1824357-11-0 | 
| IUPAC Name | tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 
| SMILES Notation | CC(C)(C)OC(=O)N1C2CCC1C(C2)Br | 
| InChI Key | XAOAXVAFLZHABO-UHFFFAOYSA-N | 
| Predicted Collision Cross Section [M+H]⁺ (Ų) | 165.7 | 
| Predicted Collision Cross Section [M+Na]⁺ (Ų) | 176.5 | 
| Predicted Collision Cross Section [M-H]⁻ (Ų) | 170.1 | 
The bromine substituent at position 2 adopts a preferred orientation that minimizes steric interactions with the bicyclic framework. X-ray crystallographic studies of analogous brominated azabicyclic compounds indicate that the bromine atom typically occupies an equatorial position relative to the ring system to reduce steric clashes [1]. The tert-butyl carboxylate group at position 7 provides additional steric bulk that influences the overall molecular geometry and conformational preferences.
Crystal packing arrangements in related structures demonstrate intermolecular interactions primarily through van der Waals forces, with the bulky tert-butyl group creating significant steric demands that influence crystal lattice parameters [6] [4]. The nitrogen pyramidalization observed in the solid state represents an intrinsic structural feature rather than a packing artifact, as confirmed by computational studies of isolated molecules [3].
Conformational dynamics studies of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate and related azabicyclic systems reveal complex stereodynamic behavior influenced by the rigid bicyclic framework. Nuclear magnetic resonance spectroscopy serves as the primary analytical tool for investigating conformational processes in solution [7] [5] [8].
| Compound | Method | Key Finding | Structural Feature | 
|---|---|---|---|
| 7-azabicyclo[2.2.1]heptane amides | X-ray diffraction, DFT calculations | Nitrogen pyramidalization due to angle strain | Distorted amide planarity | 
| N-benzoyl-7-azabicyclo[2.2.1]heptane | Variable temperature NMR | Reduced rotational barriers vs monocyclic analogs | Nitrogen-pyramidal structure maintained | 
| 2-methyl-2-azabicyclo[2.2.1]heptane | Low-temperature ¹³C NMR | Inversion barrier ΔG‡ = 7.2 kcal/mol | Endo isomer 0.3 kcal/mol more stable | 
| N-methyl-7-azabicyclo[2.2.1]heptane | ¹⁵N NMR spectroscopy | Two slowly-inverting isomers at -20°C | Restricted nitrogen inversion | 
| Monocyclic pyrrolidine amides (comparison) | Variable temperature NMR | Higher rotational barriers than bicyclic analogs | Planar amide structure | 
The nitrogen inversion barrier in 7-azabicyclo[2.2.1]heptane derivatives exhibits remarkable sensitivity to structural modifications. For 2-methyl-2-azabicyclo[2.2.1]heptane, the inversion barrier (ΔG‡) of 7.2 kcal/mol represents a significant reduction compared to unstrained analogs, despite the compressed internal carbon-nitrogen-carbon bond angle [5]. This apparent contradiction results from the interplay between angle strain and torsional strain effects during the inversion process.
Variable temperature ¹H and ¹³C nuclear magnetic resonance studies demonstrate that conformational exchange processes in azabicyclic systems occur on intermediate timescales at ambient temperature [8]. Low-temperature measurements (-20°C to -80°C) permit observation of distinct conformational states, particularly for nitrogen-substituted derivatives where restricted rotation about the nitrogen-carbon bond creates observable invertomers [8].
The carboxylate group in tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate introduces additional conformational complexity through restricted rotation about the nitrogen-carbonyl bond. Studies of related N-acylated azabicyclic compounds reveal reduced rotational barriers compared to monocyclic analogs, consistent with the nitrogen pyramidalization observed in these systems [3]. The energy barrier for amide bond rotation typically ranges from 60-70 kJ/mol, significantly lower than the 80-85 kJ/mol observed in unstrained amide systems [7].
The stereochemical configuration of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate encompasses multiple stereogenic elements that define its three-dimensional structure. The bicyclic framework inherently constrains the relative stereochemistry, while the substituent orientation determines the absolute configuration [6] [4] [9].
| Configuration | Structural Description | Stability/Preference | Analytical Method | 
|---|---|---|---|
| Exo-2-substituted | Substituent oriented away from bicyclic framework | Generally kinetically favored in synthesis | NMR coupling patterns, X-ray crystallography | 
| Endo-2-substituted | Substituent oriented toward concave face of framework | Often thermodynamically more stable | X-ray crystallography, NOE studies | 
| Bridgehead (1,4) positions | Bridge carbon positions in bicyclic system | Fixed by bicyclic framework geometry | Fixed by ring system constraints | 
| N-7 configuration | Nitrogen at bridgehead position 7 | Pyramidal due to angle strain | X-ray diffraction, computational studies | 
The bromine substitution pattern at position 2 can adopt either exo or endo orientations relative to the bicyclic framework. Synthetic studies indicate that bromination reactions typically favor the exo isomer through kinetic control, while thermodynamic equilibration may favor the endo configuration depending on specific substitution patterns [10] [11]. Nuclear magnetic resonance coupling pattern analysis provides definitive stereochemical assignment, with characteristic J-coupling values distinguishing exo and endo isomers [10].
The nitrogen at position 7 maintains a pyramidal geometry throughout conformational processes, unlike planar amide systems. This pyramidalization results from the constrained internal carbon-nitrogen-carbon angle (approximately 95-100°) imposed by the bicyclic framework [3]. The deviation from planarity (δ angle) typically measures 14-16° in 7-azabicyclo[2.2.1]heptane derivatives, representing a significant structural distortion [12] [4].
Stereochemical interconversion processes occur primarily through nitrogen inversion and restricted rotation about the nitrogen-carbonyl bond. The inversion barrier varies significantly with substitution pattern, ranging from 6-8 kcal/mol for simple alkyl derivatives to higher values for sterically demanding substituents [5]. Nuclear Overhauser effect studies provide spatial proximity information that confirms stereochemical assignments in solution [7] [4].
Comparative structural analysis of tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate with related bicyclic ester systems reveals both similarities and distinct differences in structural parameters and reactivity profiles [15].
| Compound | Molecular Weight | Key Structural Feature | Functional Applications | Unique Properties | 
|---|---|---|---|---|
| Tert-butyl 2-bromo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 276.17 | Bromine at position 2 | Synthetic intermediate for further functionalization | Reactive halogen for cross-coupling reactions | 
| Tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate | 197.27 | Unsubstituted bicyclic core | Building block for conformationally constrained amino acids | Basic azabicyclic scaffold | 
| Tert-butyl (1R,4S)-2-oxo-7-azabicyclo[2.2.1]heptane-7-carboxylate | 211.26 | Ketone functionality at position 2 | Pharmaceutical intermediate | Carbonyl reactivity for further derivatization | 
| Bicyclo[2.2.1]heptane-7-carboxylic acid esters | Variable | All-carbon framework | General synthetic building blocks | Lack of heteroatom in ring system | 
| Bicyclo[2.2.2]octane-2-carboxylic acid ethyl ester | ~182 | Larger bicyclic system | Materials science applications | Different ring strain profile | 
The comparison with the parent tert-butyl 7-azabicyclo[2.2.1]heptane-7-carboxylate highlights the significant impact of the bromine substituent on both molecular properties and synthetic utility. The bromine atom introduces a reactive site for palladium-catalyzed cross-coupling reactions, expanding the synthetic versatility compared to the unsubstituted analog [16] [17].
Structural comparison with bicyclo[2.2.2]octane derivatives reveals the influence of ring size on conformational behavior. The larger [2.2.2] system exhibits reduced ring strain and different conformational preferences compared to the more constrained [2.2.1] framework [18]. The bicyclo[2.2.2]octane esters typically demonstrate higher thermal stability and different reactivity patterns due to the reduced angle strain in the larger ring system.
The presence of the nitrogen heteroatom distinguishes azabicyclic esters from their all-carbon analogs. While bicyclo[2.2.1]heptane carboxylic acid esters maintain rigid bicyclic frameworks, they lack the additional reactivity and conformational complexity introduced by the nitrogen bridgehead . The nitrogen pyramidalization in azabicyclic systems creates unique electronic properties that influence both spectroscopic behavior and chemical reactivity patterns [3] [19].